6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole
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Overview
Description
6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with bromine and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine substituent.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzothiazole derivative with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and morpholine substituents. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Bromopyrazin-2-yl)morpholine
- 4-(6-chloro-pyridazin-3-yl)-morpholine
- N-(6-Bromopyridin-2-yl)-N-methylacetamide
Uniqueness
6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its specific substitution pattern on the benzothiazole core. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H18BrN3O3S |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H18BrN3O3S/c17-11-1-2-12-14(9-11)24-16(18-12)20-5-8-23-13(10-20)15(21)19-3-6-22-7-4-19/h1-2,9,13H,3-8,10H2 |
InChI Key |
AYKPUEMQJQSNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)C3=NC4=C(S3)C=C(C=C4)Br |
Origin of Product |
United States |
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